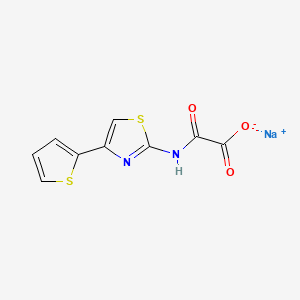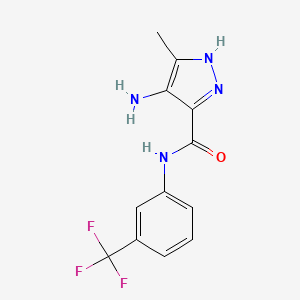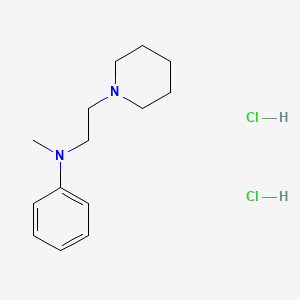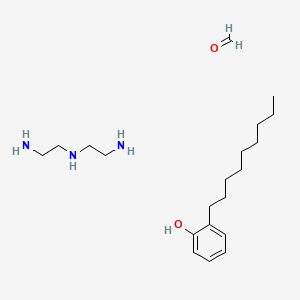
Morpholine, 4,4'-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is a complex organic compound featuring a morpholine ring structure. Morpholine itself is a heterocyclic amine with both amine and ether functional groups, making it a versatile building block in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method for preparing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous-flow processes to enhance reaction efficiency and product purity. For example, the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine involves the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a platinum catalyst . This method significantly reduces reaction time and improves yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine derivatives undergo various chemical reactions, including:
Oxidation: Morpholine can be oxidized to form morpholine N-oxide.
Reduction: Reduction reactions can convert morpholine derivatives into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenated compounds and strong bases like sodium hydride (NaH) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of morpholine yields morpholine N-oxide, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Morpholine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Serve as building blocks for biologically active molecules.
Medicine: Incorporated into pharmaceuticals for their therapeutic properties.
Industry: Utilized in the production of polymers, agrochemicals, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of morpholine derivatives involves their interaction with specific molecular targets and pathways. For instance, morpholine-containing compounds can act as enzyme inhibitors or receptor agonists, modulating biological processes at the molecular level . The exact mechanism depends on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: Another heterocyclic amine with similar reactivity but different structural properties.
Pyrrolidine: A five-membered ring amine with distinct chemical behavior.
Thiazole: Contains both sulfur and nitrogen in the ring, offering unique reactivity compared to morpholine.
Uniqueness
Morpholine, 4,4’-(1,6-hexanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- stands out due to its complex structure, which combines morpholine, pyrimidine, and thioether linkages
Eigenschaften
CAS-Nummer |
123392-15-4 |
|---|---|
Molekularformel |
C24H36N6O2S2 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
4-[4-methyl-6-[6-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylhexylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C24H36N6O2S2/c1-19-17-21(27-23(25-19)29-7-11-31-12-8-29)33-15-5-3-4-6-16-34-22-18-20(2)26-24(28-22)30-9-13-32-14-10-30/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
LHWFLFJNYORNCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


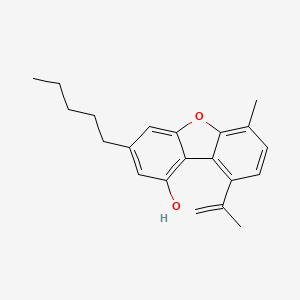
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

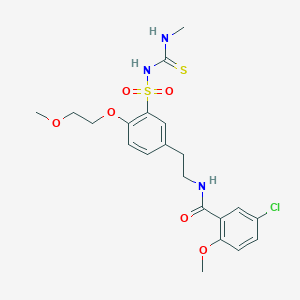
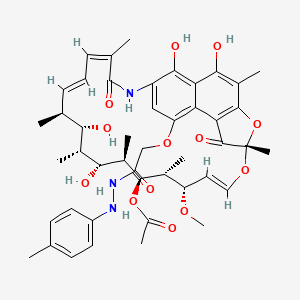

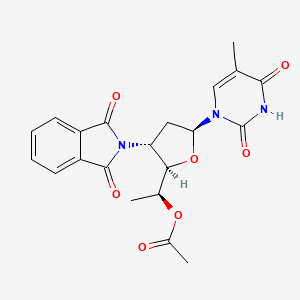
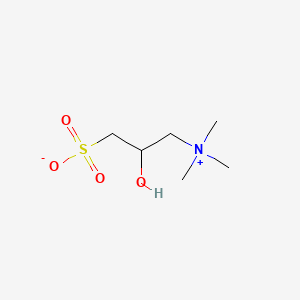
![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
